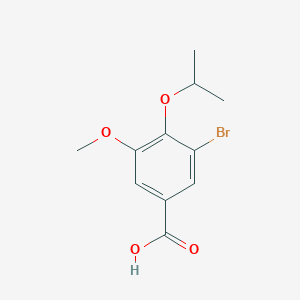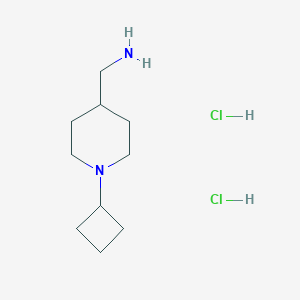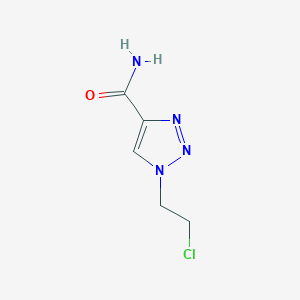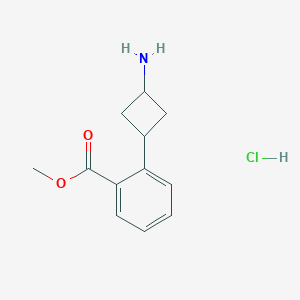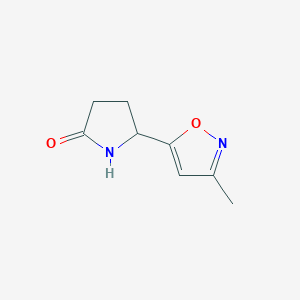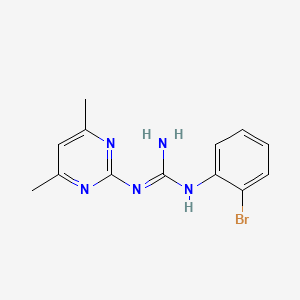
N-(2-bromophenyl)-N'-(4,6-dimethylpyrimidin-2-yl)guanidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-bromophenyl)-N'-(4,6-dimethylpyrimidin-2-yl)guanidine (NBDG) is an organic compound with a unique structure that has been studied extensively in the fields of chemistry, biochemistry, and medicine. NBDG has been found to have a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-bacterial properties. In addition, NBDG has been used in a range of laboratory experiments as a model compound to explore the effects of different chemical modifications on the structure and function of proteins and other biomolecules.
科学的研究の応用
N-(2-bromophenyl)-N'-(4,6-dimethylpyrimidin-2-yl)guanidine has been used in a variety of scientific research applications, including as a model compound to explore the effects of chemical modifications on the structure and function of proteins and other biomolecules. In addition, N-(2-bromophenyl)-N'-(4,6-dimethylpyrimidin-2-yl)guanidine has been studied for its potential as an anti-inflammatory, anti-cancer, and anti-bacterial agent. It has also been used to explore the effects of different types of chemical modifications on the structure and function of enzymes, and to study the mechanisms of action of certain drugs.
作用機序
The exact mechanism of action of N-(2-bromophenyl)-N'-(4,6-dimethylpyrimidin-2-yl)guanidine is not yet fully understood. However, it is believed that N-(2-bromophenyl)-N'-(4,6-dimethylpyrimidin-2-yl)guanidine interacts with certain proteins and enzymes in the body, leading to changes in their structure and function. In particular, N-(2-bromophenyl)-N'-(4,6-dimethylpyrimidin-2-yl)guanidine has been found to interact with certain enzymes involved in the metabolism of drugs, leading to changes in the rate of drug metabolism. In addition, N-(2-bromophenyl)-N'-(4,6-dimethylpyrimidin-2-yl)guanidine has been found to interact with certain proteins involved in the regulation of cell proliferation and apoptosis, leading to changes in the rate of cell growth and death.
Biochemical and Physiological Effects
N-(2-bromophenyl)-N'-(4,6-dimethylpyrimidin-2-yl)guanidine has been found to have a wide range of biochemical and physiological effects, including anti-inflammatory, anti-cancer, and anti-bacterial properties. In particular, N-(2-bromophenyl)-N'-(4,6-dimethylpyrimidin-2-yl)guanidine has been found to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha and interleukin-6, and to induce apoptosis in certain cancer cells. In addition, N-(2-bromophenyl)-N'-(4,6-dimethylpyrimidin-2-yl)guanidine has been found to inhibit the growth of certain bacteria, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.
実験室実験の利点と制限
N-(2-bromophenyl)-N'-(4,6-dimethylpyrimidin-2-yl)guanidine has a number of advantages for use in laboratory experiments. In particular, it is relatively easy to synthesize, and is stable under a variety of conditions. In addition, it is non-toxic and has a wide range of biological activities. However, there are some limitations to its use in laboratory experiments. In particular, N-(2-bromophenyl)-N'-(4,6-dimethylpyrimidin-2-yl)guanidine is not soluble in water, and can therefore be difficult to work with in certain experiments. In addition, its effects on proteins and enzymes may be difficult to quantify, as its interactions with these molecules are not well understood.
将来の方向性
There are a number of potential future directions for research into N-(2-bromophenyl)-N'-(4,6-dimethylpyrimidin-2-yl)guanidine. In particular, further research is needed to better understand its mechanism of action and the effects of different chemical modifications on its structure and function. In addition, further research is needed to explore the potential of N-(2-bromophenyl)-N'-(4,6-dimethylpyrimidin-2-yl)guanidine as an anti-inflammatory, anti-cancer, and anti-bacterial agent. Finally, further research is needed to explore the potential of N-(2-bromophenyl)-N'-(4,6-dimethylpyrimidin-2-yl)guanidine as a model compound for studying the structure and function of proteins and other biomolecules.
合成法
N-(2-bromophenyl)-N'-(4,6-dimethylpyrimidin-2-yl)guanidine can be synthesized through a variety of different methods, including the Wittig reaction, the Stille reaction, and the Suzuki reaction. In the Wittig reaction, an aldehyde or ketone is reacted with a phosphonium salt to form an alkylidene intermediate, which is then reacted with an anionic nucleophile such as N-(2-bromophenyl)-N'-(4,6-dimethylpyrimidin-2-yl)guanidine to form the desired product. In the Stille reaction, an alkene is reacted with a palladium catalyst and a halide to form a vinyl palladium intermediate, which is then reacted with an anionic nucleophile such as N-(2-bromophenyl)-N'-(4,6-dimethylpyrimidin-2-yl)guanidine to form the desired product. Finally, in the Suzuki reaction, an alkyl halide is reacted with a palladium catalyst and a boron compound to form a vinyl palladium intermediate, which is then reacted with an anionic nucleophile such as N-(2-bromophenyl)-N'-(4,6-dimethylpyrimidin-2-yl)guanidine to form the desired product.
特性
IUPAC Name |
1-(2-bromophenyl)-2-(4,6-dimethylpyrimidin-2-yl)guanidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrN5/c1-8-7-9(2)17-13(16-8)19-12(15)18-11-6-4-3-5-10(11)14/h3-7H,1-2H3,(H3,15,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUQGDXUZBOTLAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N=C(N)NC2=CC=CC=C2Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC(=N1)/N=C(\N)/NC2=CC=CC=C2Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

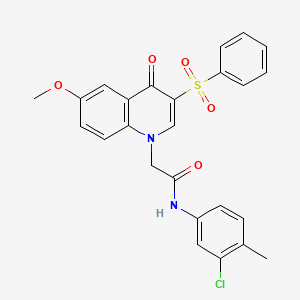
![1,4-Dioxaspiro[4.5]decane-8-sulfonyl chloride](/img/structure/B2853302.png)
![3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-ethyl-4-oxo-4H-chromen-7-yl acetate](/img/structure/B2853303.png)
![(E)-1,1,1-trifluoro-4-[2-(trifluoromethoxy)anilino]-3-buten-2-one](/img/structure/B2853305.png)
![7-Oxa-4-azaspiro[2.6]nonane;hydrochloride](/img/structure/B2853306.png)
![8-(benzylsulfanyl)-7-[(2-chlorophenyl)methyl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2853308.png)
![N-([1,1'-biphenyl]-2-yl)-4-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)butanamide](/img/structure/B2853309.png)
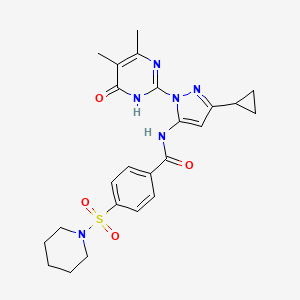
![(4-(Ethylsulfonyl)phenyl)(4-(6-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2853312.png)
